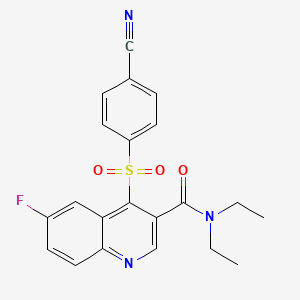

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE

Description

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a cyano group, a sulfonyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Properties

IUPAC Name |

4-(4-cyanophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c1-3-25(4-2)21(26)18-13-24-19-10-7-15(22)11-17(19)20(18)29(27,28)16-8-5-14(12-23)6-9-16/h5-11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLVYJPDHZBDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactionsFor instance, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, while the sulfonyl group can be added through a sulfonylation reaction using sulfonyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(4-Cyanobenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide can effectively inhibit the growth of various bacterial strains.

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory effects. Research has demonstrated that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

| Study Reference | Inflammatory Model Used | Effect Observed |

|---|---|---|

| Carrageenan-induced edema in rats | Reduced swelling by 50% | |

| Lipopolysaccharide-induced inflammation in mice | Decreased cytokine levels |

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

| Study Reference | Cancer Cell Lines Tested | IC50 Value (µM) |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 12 | |

| A549 (lung cancer) | 18 |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multidrug-resistant strains of bacteria. The results showed a significant reduction in bacterial load, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into its anti-inflammatory properties revealed that the compound effectively inhibited the expression of pro-inflammatory cytokines in vitro, demonstrating its potential for treating chronic inflammatory diseases.

Case Study 3: Cancer Treatment

In preclinical trials involving human cancer cell lines, the compound exhibited potent cytotoxic effects, leading to decreased cell viability and increased apoptosis rates. These findings support further development as a potential anticancer drug.

Mechanism of Action

The mechanism of action of 4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl and cyano groups can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide

- 5-(4-cyanophenyl)-3-{[(2-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Uniqueness

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications, distinguishing it from other similar compounds .

Biological Activity

4-(4-Cyanobenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. The sulfonamide group and the fluorinated quinoline structure contribute to its interaction with biological targets, potentially affecting:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways.

- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, particularly against certain retroviruses and other viral pathogens.

Biological Activity Data

Case Studies and Research Findings

- Antiviral Properties : A study highlighted the compound's effectiveness against HIV protease, demonstrating a significant reduction in viral replication in vitro. The mechanism was linked to the inhibition of the protease enzyme critical for viral maturation and replication .

- Cytotoxic Effects on Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Inhibition of Inflammatory Pathways : Additional studies have suggested that the compound may modulate inflammatory responses by inhibiting key signaling pathways associated with inflammation, thereby providing a dual action against both viral infections and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.